molecular formula C11H17N3O B1627180 N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide CAS No. 946782-98-5

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

Cat. No. B1627180
M. Wt: 207.27 g/mol
InChI Key: IUXIQHUCGCXIPN-UHFFFAOYSA-N
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Description

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, also known as Lidocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine has a wide range of applications, including as a topical anesthetic, a local anesthetic for dental procedures, and as a treatment for arrhythmias.

Scientific Research Applications

Fluorescent Probe for Carbonyl Compounds

A study by Houdier et al. (2000) introduced a molecular probe for measuring carbonyl compounds in water samples, particularly aldehydes and ketones. The probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, offers enhanced sensitivity and purity, allowing for the detection of minute quantities of carbonyls like formaldehyde and acetaldehyde in environmental water samples, including snow and cloud-water samples (Houdier et al., 2000).

Antimalarial Activity

Werbel et al. (1986) synthesized a series of acetamides, including N-(5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, to study their antimalarial activity against Plasmodium berghei. The study revealed a correlation between the size and electron donation of phenyl ring substituents and the compounds' antimalarial potency (Werbel et al., 1986).

Syntheses of Bis-(dimethylaminomethyl)acetamides

Brunschweiger and Heber (2001) developed syntheses of 2-bis-(dimethylaminomethyl)acetamides, providing insights into acetamide chemistry. Their methods involve the reaction of N-mono-substituted acetamides with dimethyl(methylene)ammonium chloride, paving the way for potential applications in chemical synthesis (Brunschweiger & Heber, 2001).

Acetaminophen Metabolism in the Nervous System

Högestätt et al. (2005) investigated the conversion of acetaminophen to N-arachidonoylphenolamine (AM404) in the brain and spinal cord. The study elucidated the metabolic pathway involving fatty acid amide hydrolase-dependent arachidonic acid conjugation, contributing to our understanding of acetaminophen's analgesic effects (Högestätt et al., 2005).

Chemoselective Acetylation Using Immobilized Lipase

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. The study utilized Novozym 435 as a catalyst, providing insights into enzymatic acetylation and its potential applications in pharmaceutical synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-9(12)5-4-6-10(8)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXIQHUCGCXIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588527
Record name N-(3-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

CAS RN

946782-98-5
Record name N-(3-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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